molecular formula C15H13FN2 B12113200 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- CAS No. 1611-84-3

1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl-

Cat. No.: B12113200
CAS No.: 1611-84-3
M. Wt: 240.27 g/mol
InChI Key: JTPILUYGLNFJIE-UHFFFAOYSA-N
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Description

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  • Scientific Research Applications

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  • Mechanism of Action

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  • Comparison with Similar Compounds

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    Biological Activity

    1H-Pyrazole derivatives, particularly those substituted with phenyl and fluorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- is notable for its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

    Chemical Structure and Properties

    The molecular formula of 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- is C17H15FN2C_{17}H_{15}FN_2 with a molecular weight of approximately 282.32 g/mol. The structure features a pyrazole ring with substitutions that enhance its biological properties.

    PropertyValue
    Molecular FormulaC17H15FN2
    Molecular Weight282.32 g/mol
    InChI KeyXIHLJHHLDSGDEC-UHFFFAOYSA-N

    Pharmacological Activities

    Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities:

    • Anticancer Activity : Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 1H-Pyrazole, 5-(4-fluorophenyl)-4,5-dihydro-3-phenyl- have shown IC50 values in the low micromolar range against A549 lung cancer cells .
    • Anti-inflammatory Effects : Pyrazoles are known to exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This mechanism has been observed in various in vitro studies .
    • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both bacterial and fungal strains. For example, derivatives have been shown to inhibit the growth of Candida albicans and other pathogens .

    Case Studies and Experimental Findings

    • Anticancer Studies : A study by Lv et al. (2010) evaluated a series of pyrazole derivatives for their EGFR kinase inhibitory activity. One compound exhibited an IC50 value of 0.07 μM, indicating potent anticancer potential compared to standard treatments .
    • Anti-inflammatory Research : In another study focusing on the anti-inflammatory properties of pyrazoles, compounds were tested for their ability to inhibit COX enzymes and showed promising results in reducing inflammatory markers .
    • Antimicrobial Testing : A recent investigation into the antimicrobial efficacy of pyrazole derivatives revealed that certain compounds exhibited IC50 values as low as 0.19 nM against stimulated neutrophil chemotaxis, highlighting their potential as effective antimicrobial agents .

    Structure-Activity Relationship (SAR)

    The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. Key factors include:

    • Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) enhances potency.
    • Hydrophobicity : Compounds with optimal logP values (between 3.12 and 4.94) tend to exhibit better inhibitory effects on cancer cell growth .

    Properties

    IUPAC Name

    5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H13FN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-9,15,18H,10H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JTPILUYGLNFJIE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(NN=C1C2=CC=CC=C2)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H13FN2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501223349
    Record name 5-(4-Fluorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501223349
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1611-84-3
    Record name 5-(4-Fluorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1611-84-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-(4-Fluorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501223349
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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